1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C13H17N3O3S2. It has an average mass of 327.422 Da and a monoisotopic mass of 327.071136 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole. Attached to this core are a morpholinylsulfonyl group and an ethyl group. The morpholinylsulfonyl group contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³. Its boiling point is 509.9±60.0 °C at 760 mmHg. The vapour pressure is 0.0±1.3 mmHg at 25°C, and the enthalpy of vaporization is 78.1±3.0 kJ/mol. The flash point is 262.2±32.9 °C. The index of refraction is 1.698. The molar refractivity is 84.2±0.4 cm³. It has 6 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
1. Radioprotective Properties
The compound S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, structurally related to the queried chemical, has been evaluated for its radioprotective properties. It was observed that the use of this compound prior to irradiation could prevent radiation-induced changes in the thyroid and testes. Moreover, it averted radiation-induced alterations in the pattern of DNA, RNA, and protein biosynthesis in the brain, and metabolites of 5-HT and nor-adrenalin in urine. This highlights the potential application of similar compounds in radioprotection and mitigating radiation-induced damages (Hasan et al., 1983).
2. Antihistamine Effects and Reactivity
Compounds with a benzimidazole structure have been evaluated for their potential effects on driving and the safe operation of machinery. Specifically, the antihistamine 1-(4-fluorophenylmethyl)-N-[1-[2-(4-methoxypenyl)ethyl]-4-piperidinyl]-1H-benzimidazole-2-amine (astemizole) was tested under double-blind conditions. The results indicated no impairment in performance, concentration, or reactivity after administration, suggesting the potential of similar benzimidazole derivatives in therapeutics with minimal impact on cognitive functions (Moser et al., 1983).
3. Diagnostic and Therapeutic Applications in Neurology
The cannabinoid CB1 receptor agonist Delta9-THC has been proposed for the treatment of neurological conditions like Tourette syndrome (TS). Studies utilizing the CB1 antagonist [123I]AM281, structurally similar to the queried chemical, aimed to evaluate the binding of this compound to CB1 receptors in TS patients. The findings suggest that specific binding of [123I]AM281 to CB1 receptors can be detected using SPECT, indicating the potential of benzimidazole derivatives in diagnostic imaging and therapeutic interventions in neurology (Berding et al., 2004).
properties
IUPAC Name |
3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-16-12-4-3-10(9-11(12)14-13(16)20)21(17,18)15-5-7-19-8-6-15/h3-4,9H,2,5-8H2,1H3,(H,14,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZCFBZBQKGGHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332835 |
Source
|
Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270895 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazole-2-thiol | |
CAS RN |
733030-44-9 |
Source
|
Record name | 3-ethyl-6-morpholin-4-ylsulfonyl-1H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.